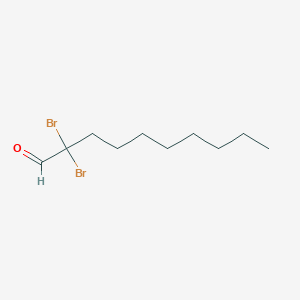
Decanal, 2,2-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanal, 2,2-dibromo- is an organic compound with the molecular formula C10H18Br2O It is a derivative of decanal, where two bromine atoms are substituted at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decanal, 2,2-dibromo- typically involves the bromination of decanal. One common method is the direct 1,2-dibromination of alkenes using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. This reaction proceeds under mild conditions without the need for a catalyst or external oxidant . Another method involves the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as a brominating reagent, which offers mild conditions and high yields .
Industrial Production Methods
Industrial production of Decanal, 2,2-dibromo- can be achieved through the bromination of decanal using bromine or other brominating agents. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of solid brominating reagents like tetrapropylammonium nonabromide (Pr4NBr9) can enhance selectivity and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Decanal, 2,2-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dibromo compound back to decanal or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromo-decanoic acid.
Reduction: Formation of decanal or decanol.
Substitution: Formation of various substituted decanal derivatives.
Scientific Research Applications
Decanal, 2,2-dibromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Decanal, 2,2-dibromo- involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved include nucleophilic substitution and addition reactions, which can alter the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
Decanal: The parent compound, which lacks the bromine substitutions.
2-Bromodecanal: A mono-brominated derivative of decanal.
2,2-Dichlorodecanal: A similar compound with chlorine atoms instead of bromine.
Uniqueness
Decanal, 2,2-dibromo- is unique due to the presence of two bromine atoms, which significantly alter its chemical reactivity and properties compared to its parent compound and other similar derivatives. The dibromo substitution enhances its potential for various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
819850-94-7 |
|---|---|
Molecular Formula |
C10H18Br2O |
Molecular Weight |
314.06 g/mol |
IUPAC Name |
2,2-dibromodecanal |
InChI |
InChI=1S/C10H18Br2O/c1-2-3-4-5-6-7-8-10(11,12)9-13/h9H,2-8H2,1H3 |
InChI Key |
IRRMVQWWECZFIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=O)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















